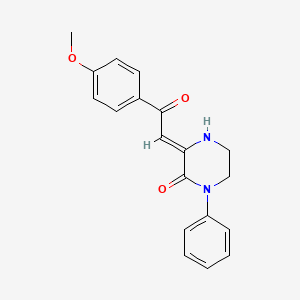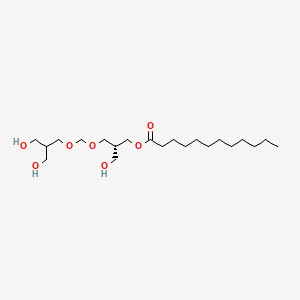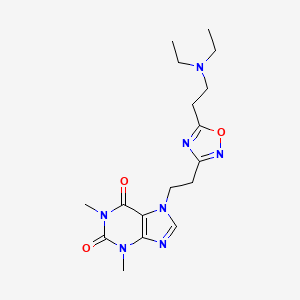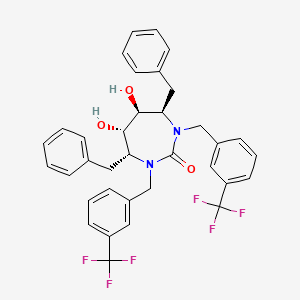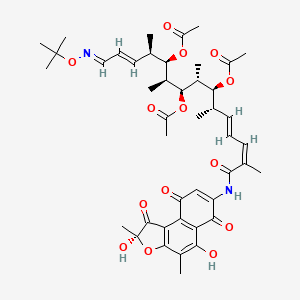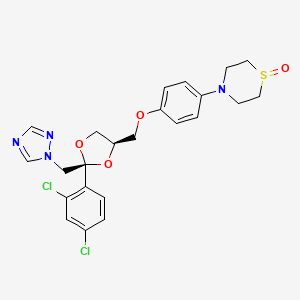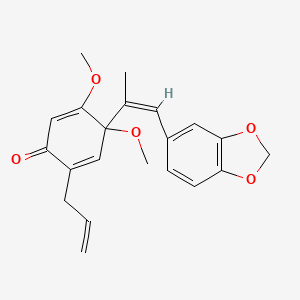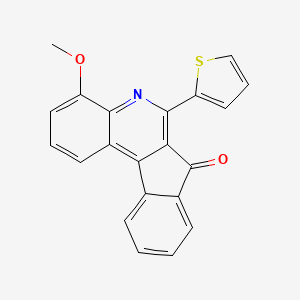
Dibutyl cyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl cyclohex-4-ene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H26O4 . It is a diester derived from cyclohexene and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can be synthesized through the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The process includes the use of large-scale reactors and distillation units to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Dibutyl cyclohexane-1,2-dicarboxylate.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Scientific Research Applications
Chemistry: Dibutyl cyclohex-4-ene-1,2-dicarboxylate is used as a plasticizer in polymer chemistry. It enhances the flexibility and durability of polymers.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme activity.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various pharmaceutical intermediates.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
Mechanism of Action
The mechanism of action of dibutyl cyclohex-4-ene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is crucial in applications where enhanced flexibility and durability are required.
Comparison with Similar Compounds
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
- Diethyl cyclohex-4-ene-1,2-dicarboxylate
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate has similar plasticizing properties but with different alkyl groups, leading to variations in flexibility and compatibility with different polymers.
- Diethyl cyclohex-4-ene-1,2-dicarboxylate is another ester with shorter alkyl chains, which may result in different solubility and plasticizing efficiency.
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate contains epoxy groups, making it useful in applications requiring cross-linking and enhanced mechanical properties.
Dibutyl cyclohex-4-ene-1,2-dicarboxylate stands out due to its balanced properties, making it a versatile choice for various industrial and research applications.
Properties
CAS No. |
37981-16-1 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
dibutyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |
InChI Key |
ANOXPYCDNXHEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC=CCC1C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



